molecular formula C15H12N2OS2 B1441538 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 894500-69-7

5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1441538
M. Wt: 300.4 g/mol
InChI Key: GSWBNTZZGZWFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One significant application of compounds structurally related to 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is in the field of antimicrobial research. Studies have shown the synthesis and evaluation of various thiazolidinone derivatives (which are chemically similar to the compound ) as potential antimicrobial agents. These compounds have been tested for their effectiveness against various bacteria and fungi, showing promising results in inhibiting microbial growth (Gouda et al., 2010), (El Azab & Abdel-Hafez, 2015), (Baviskar et al., 2013).

Solar Cell Applications

Another application area is in solar cell technology. Organosulfur compounds similar to 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one have been used in dye-sensitized and quantum-dot sensitized solar cells. These compounds demonstrate improved redox behavior and have been shown to increase the power conversion efficiency of solar cells (Rahman et al., 2018).

Corrosion Inhibition

Additionally, derivatives of thiazolidinedione (a related chemical group) have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals like mild steel in acidic environments. This application is significant in industries where metal preservation is crucial (Yadav et al., 2015).

Cancer Research

In the field of cancer research, similar compounds have been synthesized and evaluated for their potential as anticancer agents. These studies involve assessing the cytotoxic effects of these compounds on various cancer cell lines, indicating their potential use in cancer treatment (Gomha et al., 2014), (Saied et al., 2019).

properties

IUPAC Name

5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-7-8-12(20-10)9-13-14(18)17(15(19)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWBNTZZGZWFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.